![molecular formula C17H27BClNO2 B1396294 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidinhydrochlorid CAS No. 2096332-19-1](/img/structure/B1396294.png)
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidinhydrochlorid
Übersicht
Beschreibung
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C17H27BClNO2 and its molecular weight is 323.7 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung ist ein wichtiges Zwischenprodukt in der organischen Synthese . Aufgrund ihrer hohen Stabilität, geringen Toxizität und hohen Reaktivität in verschiedenen Transformationsprozessen wird sie in der organischen Synthese weit verbreitet eingesetzt .
Arzneimittelentwicklung
Borsäureverbindungen wie diese werden üblicherweise als Enzyminhibitoren oder spezifische Liganden verwendet . Sie werden häufig in der Bor-Neutroneneinfangtherapie und in Rückkopplungssteuerungs-Arzneimitteltransportpolymeren in der Krebsbehandlung eingesetzt .
Fluorhaltige Medikamente
Die starke Elektronegativität von Fluoratomen erhöht die Affinität zu Kohlenstoff, daher haben fluorhaltige Medikamente die Vorteile einer hohen biologischen Aktivität, einer starken Stabilität und einer Resistenz gegen Medikamente .
Amid-Lokalanästhetika
Amid-Lokalanästhetika werden in der klinischen Krebschirurgie häufig eingesetzt. In-vivo-Studien und klinische Daten zeigen, dass die Anwendung von Amid-Lokalanästhetika für die Krebsbehandlung gut geeignet sein kann und ein gutes Anwendungspotenzial hat .
Fluoreszierende Sonden
Borsäureverbindungen können auch als fluoreszierende Sonden verwendet werden, um Wasserstoffperoxid, Zucker, Kupfer- und Fluorid-Ionen sowie Katecholamine zu identifizieren .
Arzneimittelträger
Boronsäureesterbindungen werden aufgrund ihrer Vorteile einfacher Konstruktionsbedingungen, guter Biokompatibilität und der Fähigkeit, auf verschiedene Veränderungen des Mikromilieus wie pH-Wert, Glukose und ATP im Organismus zu reagieren, häufig beim Aufbau von stimuli-responsiven Arzneimittelträgern verwendet .
Kristallstrukturanalyse
Die Struktur der Verbindung kann durch FTIR, 1H und 13C NMR sowie MS verifiziert werden . Die Einkristallstruktur der Verbindung kann durch Röntgenbeugung ermittelt und kristallographischen und konformativen Analysen unterzogen werden .
Dichtefunktionaltheorie (DFT)-Studien
DFT wird angewendet, um die Molekülstruktur weiter zu berechnen und mit den Röntgenwerten zu vergleichen . Das Ergebnis der konformativen Analyse zeigt, dass die durch DFT optimierte Molekülstruktur identisch mit der durch Einkristall-Röntgenbeugung bestimmten Einkristallstruktur ist .
Wirkmechanismus
Target of Action
The tetramethyl-1,3,2-dioxaborolan-2-yl group is known to be involved in various organic reactions, particularly in the suzuki-miyaura cross-coupling reaction .
Mode of Action
The compound’s mode of action is likely related to its boronic ester group (tetramethyl-1,3,2-dioxaborolan-2-yl). Boronic esters are known to undergo reactions with various organic compounds, forming new carbon-carbon bonds . The exact interaction of this compound with its targets, however, remains to be elucidated.
Biochemical Pathways
The compound may affect biochemical pathways through its potential role in the formation of new carbon-carbon bonds . This could lead to the synthesis of new organic compounds or modification of existing ones. The downstream effects of these changes would depend on the specific context and are currently unknown.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific studies . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be affected by the pH of the environment, while its stability could be influenced by temperature and the presence of other reactive species .
Eigenschaften
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2.ClH/c1-16(2)17(3,4)21-18(20-16)15-9-7-14(8-10-15)13-19-11-5-6-12-19;/h7-10H,5-6,11-13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMCZUCHOSLPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one](/img/structure/B1396212.png)
![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1396213.png)
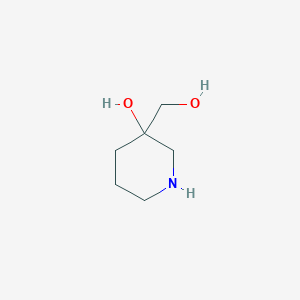
![(R,R)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1396216.png)
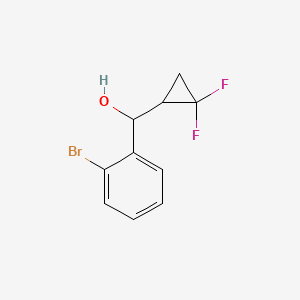
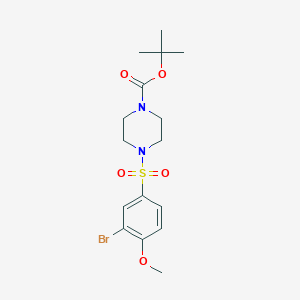
![4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396220.png)
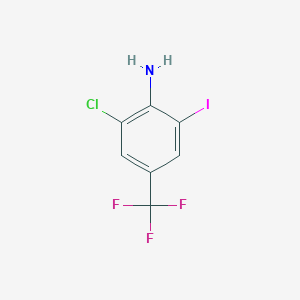
![3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1396223.png)
![4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396225.png)

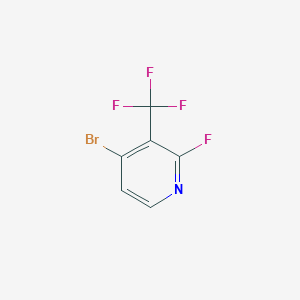

![3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1396234.png)
